amine CAS No. 946343-81-3](/img/structure/B2837312.png)

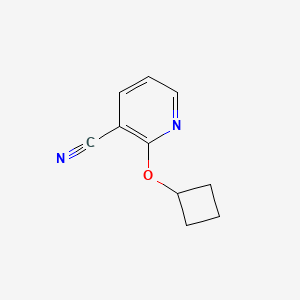

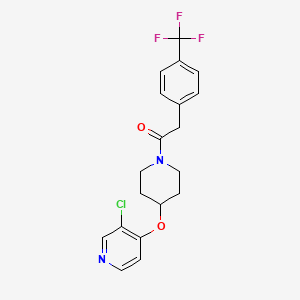

[2-(2,6-Dimethylmorpholin-4-yl)pteridin-4-yl](4-fluorophenyl)amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

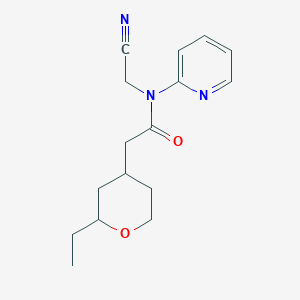

[2-(2,6-Dimethylmorpholin-4-yl)pteridin-4-yl](4-fluorophenyl)amine, also known as M4N, is a novel compound that has recently gained attention in the scientific community. M4N is a small molecule inhibitor that targets the protein kinase B-Raf, which is involved in the MAPK/ERK signaling pathway. This pathway is critical for cell growth, differentiation, and survival, and dysregulation of the pathway has been implicated in many diseases, including cancer.

Wissenschaftliche Forschungsanwendungen

Several curcuminoids bearing a pyrazole ring have demonstrated enhanced biological activity compared to curcumin itself. These activities include anti-malarial, anti-proliferative, antiplatelet, anti-inflammatory, antiviral, and NOS inhibitory effects . Unlike curcumin, which degrades rapidly at physiological pH, these pyrazole-bearing derivatives are stable and exhibit minimal metal chelating properties. However, the water solubility prediction (log S) of curcumin pyrazole is not significantly different from that of curcumin .

Synthesis and Structure Confirmation

Compound 2 was synthesized via a Mannich reaction, introducing an aminoalkyl substituent into the curcumin pyrazole framework. The structure of the synthesized compound was confirmed using various analytical techniques, including FTIR, 1H-NMR, 13C-NMR, 2D Heteronuclear Single-Quantum Correlation (HSQC), and 2D Heteronuclear Multiple Bond Correlation (HMBC). Notably, compound 2 exhibited three times greater water solubility than curcumin pyrazole and curcumin .

a. Anti-Malarial Activity: Given the enhanced potency observed in pyrazole-bearing curcuminoids, compound 2 could be explored as a potential anti-malarial agent. Its stability and improved solubility may contribute to better bioavailability .

b. Anti-Inflammatory Properties: Inflammation plays a crucial role in various diseases. Compound 2’s structural modifications may enhance its anti-inflammatory effects, making it a promising candidate for further investigation .

c. Antiviral Applications: Considering the stability and solubility advantages, compound 2 might exhibit antiviral activity. Researchers could explore its potential against specific viral pathogens .

d. NOS Inhibition: Nitric oxide synthase (NOS) inhibitors are relevant in conditions like cardiovascular diseases and neurodegenerative disorders. Compound 2’s unique structure warrants investigation as an NOS inhibitor .

e. Anti-Proliferative Effects: Cell proliferation is a hallmark of cancer. Compound 2’s Mannich side chain could enhance its anti-proliferative properties, making it an intriguing candidate for cancer research .

f. Platelet Inhibition: Platelet aggregation contributes to thrombotic events. Compound 2’s bioactivity profile suggests potential as an antiplatelet agent .

Eigenschaften

IUPAC Name |

2-(2,6-dimethylmorpholin-4-yl)-N-(4-fluorophenyl)pteridin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN6O/c1-11-9-25(10-12(2)26-11)18-23-16-15(20-7-8-21-16)17(24-18)22-14-5-3-13(19)4-6-14/h3-8,11-12H,9-10H2,1-2H3,(H,21,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTUJMHHVAXAAIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(benzofuran-2-yl)propan-2-yl)urea](/img/structure/B2837239.png)

![2-[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2837244.png)

![1-benzyl-N-(furan-2-ylmethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2837248.png)

![2-(4-chlorophenoxy)-2-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide](/img/structure/B2837250.png)

![N-[(1-Methylcyclopropyl)methyl]-N-(3-pyrazol-1-ylpropyl)prop-2-enamide](/img/structure/B2837251.png)